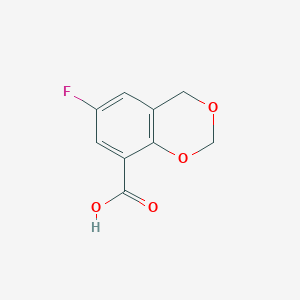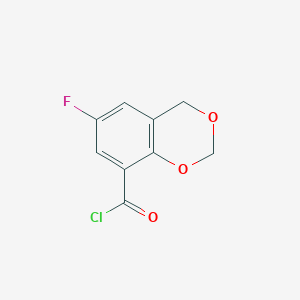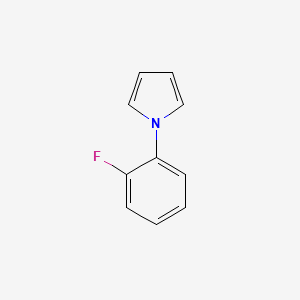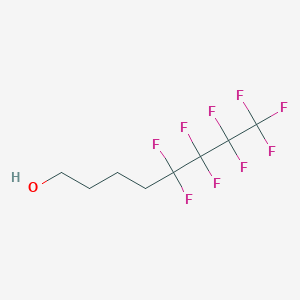
5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol
Übersicht
Beschreibung
5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol is a chemical compound with the molecular formula C8H9F9O. It is also known by other names such as 4:4 Fluorotelomer alcohol and 5,5,6,6,7,7,8,8,8-nonafluoro-1-octanol .
Molecular Structure Analysis
The molecular structure of 5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol can be represented by the InChI string:InChI=1S/C8H9F9O/c9-5(10,3-1-2-4-18)6(11,12)7(13,14)8(15,16)17/h18H,1-4H2 . The Canonical SMILES representation is C(CCO)CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F . Physical And Chemical Properties Analysis
The molecular weight of 5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol is 292.14 g/mol .Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Bioconjugation
Research into the metabolic pathways of fluorinated compounds has uncovered unexpected bioconjugation reactions. For instance, Zhuo et al. (2016) identified an unexpected in vivo conjugation pathway involving phosphocholine conjugation to hepatitis C NS5B inhibitors, which could suggest applications of fluorinated compounds in the development of viral inhibitors through modification of metabolic stability and biodistribution (Zhuo et al., 2016).
Antibacterial Activity
Fluorinated compounds have been explored for their potent antibacterial activity against respiratory pathogens. Odagiri et al. (2018) designed and synthesized novel fluorinated quinolines with significant in vitro and in vivo activity against resistant strains, indicating the potential of fluorinated alcohols in antibiotic development (Odagiri et al., 2018).
Intramolecular Hydrogen Bond Studies
The study of intramolecular hydrogen bonds in fluorinated compounds, such as demonstrated by Saar et al. (2006) in the vibrational overtone spectrum of 1H-nonafluorobutane, can provide insights into the structural properties and reactivity of such molecules, potentially impacting material science and molecular design (Saar et al., 2006).
Eigenschaften
IUPAC Name |
5,5,6,6,7,7,8,8,8-nonafluorooctan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F9O/c9-5(10,3-1-2-4-18)6(11,12)7(13,14)8(15,16)17/h18H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FROXCSGRCWYTIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F9O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377821 | |
| Record name | 4:4 Fluorotelomer alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol | |
CAS RN |
3792-02-7 | |
| Record name | 4:4 Fluorotelomer alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane](/img/structure/B1303474.png)
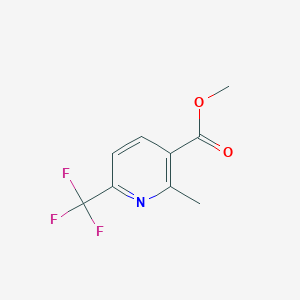
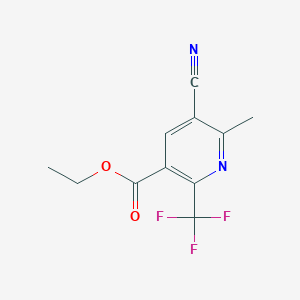
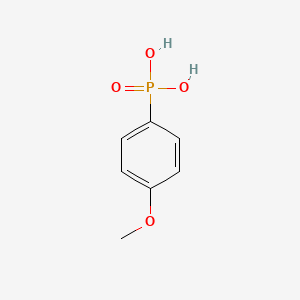
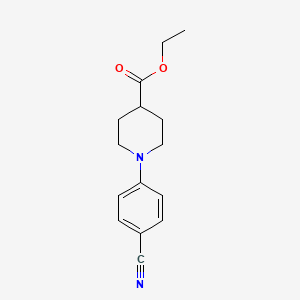
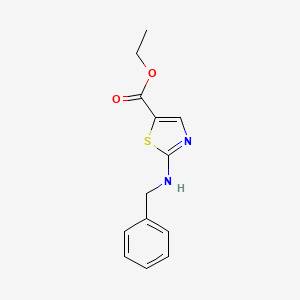
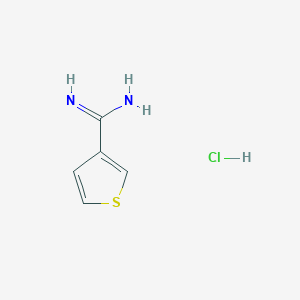
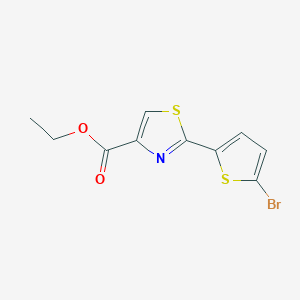
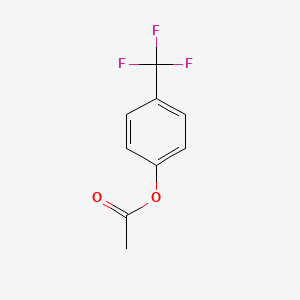
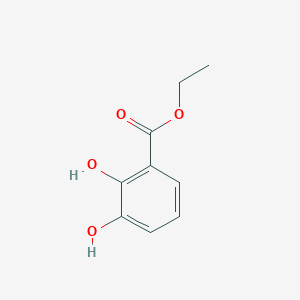
![2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile](/img/structure/B1303493.png)
